![molecular formula C38H44O4Sn B14222848 Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane CAS No. 826990-27-6](/img/structure/B14222848.png)
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane typically involves the reaction of diphenyltin dichloride with 2-[4-(2-methylpropyl)phenyl]propanoic acid in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
Ph2SnCl2+2RCOOH→Ph2Sn(OCR)2+2HCl
where Ph represents a phenyl group and RCOOH represents 2-[4-(2-methylpropyl)phenyl]propanoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
化学反应分析
Types of Reactions
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Tin(II) compounds and reduced organic products.
Substitution: New organotin compounds with different organic groups.
科学研究应用
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Employed in the production of high-performance materials and coatings.
作用机制
The mechanism of action of Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane involves its interaction with cellular components and enzymes. The tin center can coordinate with various biomolecules, affecting their function and activity. The compound can also generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress in cells.
相似化合物的比较
Similar Compounds
Tributyltin oxide: Another organotin compound with similar applications but different toxicity profile.
Triphenyltin chloride: Used in similar industrial applications but has different reactivity and stability.
Dibutyltin dilaurate: Commonly used as a catalyst in polymerization reactions.
Uniqueness
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to form stable complexes with various organic and inorganic molecules makes it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
826990-27-6 |
|---|---|
分子式 |
C38H44O4Sn |
分子量 |
683.5 g/mol |
IUPAC 名称 |
[2-[4-(2-methylpropyl)phenyl]propanoyloxy-diphenylstannyl] 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/2C13H18O2.2C6H5.Sn/c2*1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;2*1-2-4-6-5-3-1;/h2*4-7,9-10H,8H2,1-3H3,(H,14,15);2*1-5H;/q;;;;+2/p-2 |
InChI 键 |
XJMULMUXMATWAL-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C(C)C4=CC=C(C=C4)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, [6-[4-(1,1-dimethylethyl)phenyl]-1,3,5-hexatriynyl]trimethyl-](/img/structure/B14222768.png)
![Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14222775.png)
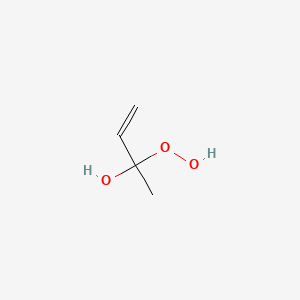
![Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14222786.png)
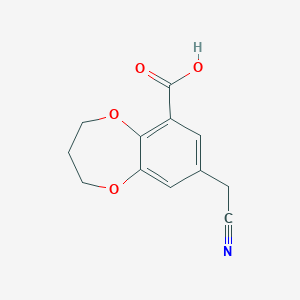
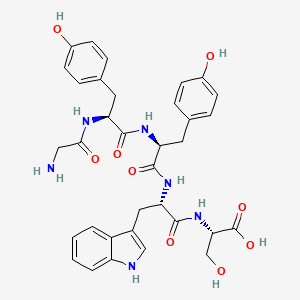

![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)
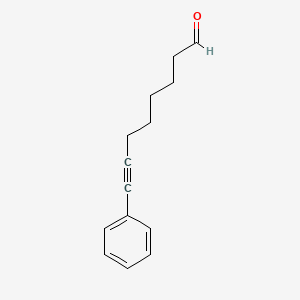

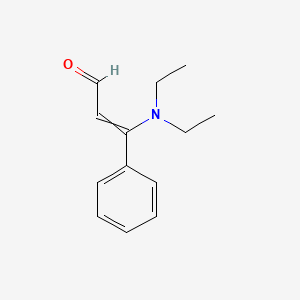
![Pyridine, 2-[2-(4-chlorophenyl)-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B14222841.png)

